molecular formula C19H21N3O2S B5545163 N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide

N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide

Cat. No. B5545163
M. Wt: 355.5 g/mol
InChI Key: FQXIKKPWQGZMHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the construction of the thiazole and isoxazole rings followed by their further functionalization. For example, microwave-assisted synthesis methods have been utilized for constructing thiazole derivatives, proving to be efficient and providing good yields (Tiwari et al., 2017). Such methods highlight the adaptability and efficiency of modern synthetic approaches in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of compounds containing thiazole and isoxazole rings often features a planar or near-planar arrangement, facilitating π-π interactions and hydrogen bonding. The crystal structure of similar compounds demonstrates the significance of non-covalent interactions, such as N–H⋯N and S⋯O interactions, in stabilizing the molecular assembly (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Isoxazole and thiazole derivatives exhibit a range of chemical reactions, including isomerization and cyclocondensation, influenced by the presence of substituents and reaction conditions. For instance, N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines have shown spontaneous isomerization to yield benzothiazoles under specific conditions (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, can be finely tuned by modifying the functional groups attached to the core structures. The introduction of methyl groups, for instance, has been found to influence the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, affecting their solubility and stability in various solvents (Yadav & Ballabh, 2020).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, are significantly impacted by the structural framework of isoxazole and thiazole. For example, the electronic effects of substituents on thiazole rings have been studied to understand their impact on chemical reactivity and interactions with other molecules (Argilagos et al., 1997).

Scientific Research Applications

Supramolecular Gelators

One area of study involves N-(thiazol-2-yl)benzamide derivatives as new series of supramolecular gelators. Research by Yadav and Ballabh (2020) focused on understanding how methyl functionality and multiple non-covalent interactions, such as π-π interaction and S⋯O interaction, influence gelation behavior in ethanol/water and methanol/water mixtures. This study highlights the importance of crystal engineering in designing materials with desired properties (Yadav & Ballabh, 2020).

Anticancer Agents

Another significant area of research involves the synthesis and evaluation of compounds for potential anticancer applications. Tiwari et al. (2017) explored N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives for their in vitro anticancer activity against various human cancer cell lines. The study found promising anticancer activity for several synthesized compounds, indicating the therapeutic potential of such molecular structures (Tiwari et al., 2017).

Molecular Thermometers

Research on polymers that undergo phase transitions at specific temperatures also presents a fascinating application area. Uchiyama et al. (2003) developed fluorescent molecular thermometers based on polymers, including poly(N-isopropylacrylamide), labeled with benzofurazans. These thermometers exhibit temperature-induced phase transitions with significant changes in fluorescence intensity, offering a novel approach for temperature sensing in various scientific and industrial applications (Uchiyama et al., 2003).

Antiavian Influenza Virus Activity

The synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives showing remarkable antiavian influenza virus activity represents another intriguing research direction. Hebishy et al. (2020) reported on compounds synthesized through a new route that exhibited significant antiviral activities against the H5N1 subtype, underscoring the potential of such chemical frameworks in developing antiviral drugs (Hebishy et al., 2020).

properties

IUPAC Name

N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-13(2)16-9-17(24-21-16)19(23)22(10-15-7-5-4-6-8-15)11-18-14(3)20-12-25-18/h4-9,12-13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXIKKPWQGZMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=NO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide

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